![molecular formula C15H14ClNO3 B2417780 Methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate CAS No. 1236915-79-9](/img/structure/B2417780.png)
Methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
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Description
Methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate, also known as Methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate, is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using specific methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
Scientific Research Applications
- The compound’s reactive substituents, combined with its photochromic activity and fluorescent properties, position it as a promising candidate for use in photopharmacology and drug delivery systems .
- The derivative 2-chloro-4,6-dimethoxy-1,3,5-triazine, a close relative of our compound, has been applied for ester synthesis and serves as an enantiodifferentiating coupling reagent .
- 1,3,5-Triazines exhibit diverse biological properties. For instance:
- Among several tested 1,3,5-triazine-substituted polyamines, one substrate demonstrated good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
- 2,5-Dimethylpyrrole compounds, such as our compound, serve as promising starting materials in drug research due to their antibacterial, antihypertensive, and antitubercular activities .
- Although not directly related to our compound, indole derivatives are prevalent moieties in plant and animal cells. They participate in chlorophyll, hemin, and vitamin B12 structures. Researchers have synthesized various indole derivatives for their biological significance .
Photopharmacology and Drug Delivery
Ester Synthesis and Coupling Reagent
Biological Activities
Polyamine Activity Against Protozoan Parasites
Heterocyclic Starting Materials in Drug Research
Indole Derivatives and Biological Significance
properties
IUPAC Name |
methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-9-6-11(8-18)10(2)17(9)12-4-5-14(16)13(7-12)15(19)20-3/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQXXFNLHMXAHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)OC)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate |
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